molecular formula C17H20FNO4 B6972941 2-[4-(4-Fluoro-3-methoxybenzoyl)morpholin-3-yl]cyclopentan-1-one

2-[4-(4-Fluoro-3-methoxybenzoyl)morpholin-3-yl]cyclopentan-1-one

Cat. No.: B6972941
M. Wt: 321.34 g/mol
InChI Key: VFROJNBWSMQEQX-UHFFFAOYSA-N
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Description

2-[4-(4-Fluoro-3-methoxybenzoyl)morpholin-3-yl]cyclopentan-1-one is a synthetic organic compound characterized by a morpholine ring substituted with a fluoro-methoxybenzoyl group and a cyclopentanone moiety

Properties

IUPAC Name

2-[4-(4-fluoro-3-methoxybenzoyl)morpholin-3-yl]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4/c1-22-16-9-11(5-6-13(16)18)17(21)19-7-8-23-10-14(19)12-3-2-4-15(12)20/h5-6,9,12,14H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFROJNBWSMQEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CCOCC2C3CCCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluoro-3-methoxybenzoyl)morpholin-3-yl]cyclopentan-1-one typically involves multiple steps, starting with the preparation of the fluoro-methoxybenzoyl precursor. This precursor is then reacted with morpholine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluoro-3-methoxybenzoyl)morpholin-3-yl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[4-(4-Fluoro-3-methoxybenzoyl)morpholin-3-yl]cyclopentan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluoro-3-methoxybenzoyl)morpholin-3-yl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3-Fluoro-4-methoxybenzoyl)morpholin-3-yl]acetic acid
  • (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride

Uniqueness

Compared to similar compounds, 2-[4-(4-Fluoro-3-methoxybenzoyl)morpholin-3-yl]cyclopentan-1-one stands out due to its unique combination of a cyclopentanone moiety with a fluoro-methoxybenzoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

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